LogP Advantage Over 6-Ethoxycarbonyl Analog
The computed octanol–water partition coefficient (LogP) of the 6-benzyl derivative is 6.01, compared with 4.60 for the 6-ethoxycarbonyl analog (ethyl 4,7-diphenyl-1,2,5-thiadiazolo[3,4-c]pyridine-6-carboxylate, CAS 72624-44-3) . This represents a difference of +1.41 log units, corresponding to an approximately 25-fold greater partitioning into octanol under equilibrium conditions.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.01 (C24H17N3S, MW 379.48) |
| Comparator Or Baseline | Ethyl 4,7-diphenyl-1,2,5-thiadiazolo[3,4-c]pyridine-6-carboxylate; LogP = 4.60 (C20H15N3O2S, MW 361.42) |
| Quantified Difference | ΔLogP = +1.41 (target more lipophilic) |
| Conditions | Computed values from chemical database entries; consistent algorithmic methodology (presumed ACD/Labs or similar) |
Why This Matters
Higher LogP directly influences passive membrane diffusion, tissue distribution, and organic-solvent extraction behavior; users requiring a more lipophilic thiadiazolopyridine building block should select the benzyl derivative over the ester.
